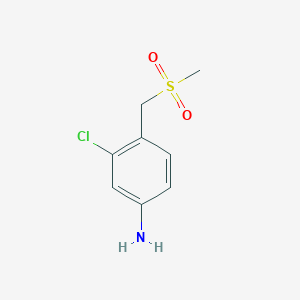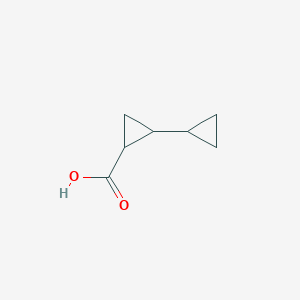
2-Cyclopropylcyclopropane-1-carboxylic acid
Übersicht
Beschreibung
2-Cyclopropylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylcyclopropane-1-carboxylic acid consists of a carboxylic acid group attached to a cyclopropane ring, which is further attached to another cyclopropane ring .Chemical Reactions Analysis
Carboxylic acids, such as 2-Cyclopropylcyclopropane-1-carboxylic acid, can undergo a variety of reactions. These include reactions involving the O−H bond, such as acid dissociation and solvolytic reactions, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids have high boiling points due to strong hydrogen bonding between molecules. They also exhibit unusual behavior in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Carboxylic acids, including cyclopropane-containing ones, play a crucial role in organic synthesis . They can participate in various organic reactions, such as substitution, elimination, and oxidation . The carboxylic group (C=O) is one of the most functional groups involved in many important reactions .
Nanotechnology
Carboxylic acids are used as surface modifiers in nanotechnology . They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . The high polarity of carboxylic acids, due to the presence of a carbonyl function (-C=O) and a hydroxyl group (OH), allows them to interact easily with polar compounds, forming bridges of H .
Polymers
Carboxylic acids have applications in the production of polymers, acting as monomers, additives, initiators, catalysts, dopants, etc . Acidic polymers, which present characteristics such as electron donors, are of great interest in the electronic area .
Pd-catalysed C–H Functionalisation
Carboxylic acids, including cyclopropane-containing ones, have drawn significant attention due to their role in Pd-catalysed C–H functionalisation . This process could be implemented in the pharmaceutical and agrochemical industries .
Medicinal Chemistry
Cyclopropanes, one of the most important strained rings, have gained much attention for more than a century because of their interesting and unique reactivity . They not only exist in many natural products, but have also been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .
Food Industry
Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid are produced from by fermentation, most of these types of carboxylic acids are applied in the food industry .
Cyclopropene Chemistry
Cyclopropenes, including those derived from carboxylic acids, have attracted the attention of organic chemists for decades . As readily accessible strained carbocycles, cyclopropenes show a diverse range of reactivities . This includes reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .
Acid-Base Reactions
Carboxylic acids, including cyclopropane-containing ones, are involved in acid-base reactions . They can act as both acids and bases, making them versatile in various chemical reactions .
Industrial Synthesis
Cyclopropanecarboxylic acids, such as “2-Cyclopropylcyclopropane-1-carboxylic acid”, could potentially find a wide range of applications across various industries . The specific applications would depend on the distinctive structure and properties of the compound .
Safety And Hazards
The safety data sheet for a similar compound, rac-(1R,2S)-2-cyclopropylcyclopropane-1-carboxylic acid, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling the compound .
Zukünftige Richtungen
While specific future directions for 2-Cyclopropylcyclopropane-1-carboxylic acid are not available, the field of catalytic decarboxylative transformations of carboxylic acids has seen significant expansion in recent years . This suggests potential future research directions in the synthesis and applications of carboxylic acids, including 2-Cyclopropylcyclopropane-1-carboxylic acid.
Eigenschaften
IUPAC Name |
2-cyclopropylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCSKKFXNXGUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




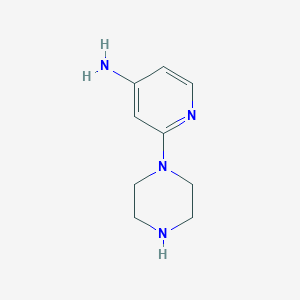
![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)


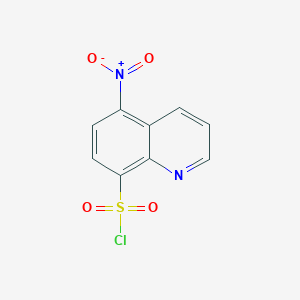
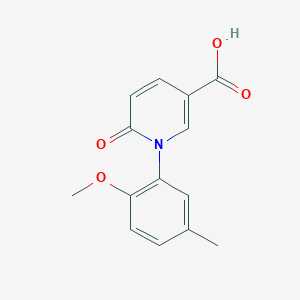
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)
amino}butanoate](/img/structure/B1428012.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)
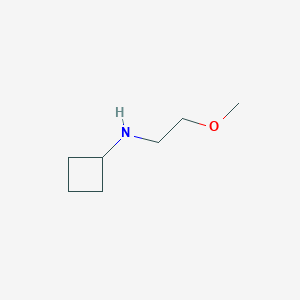
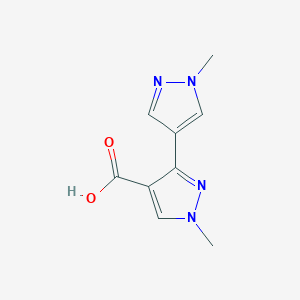
![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)
